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Cyclohexanol, 1-benzo[b]thien-2-yl-

Cat. No.: B14081530
CAS No.: 6774-43-2
M. Wt: 232.34 g/mol
InChI Key: LNKGDUAAWGRNLT-UHFFFAOYSA-N
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Description

Contextualization of Substituted Cycloalkanols in Modern Organic Synthesis

Substituted cycloalkanols are a pivotal class of organic compounds that feature a hydroxyl group attached to a cycloalkane ring, which is further modified with various substituents. These structures are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The versatility of substituted cycloalkanols stems from the reactivity of the hydroxyl group and the conformational properties of the cycloalkane ring.

In modern organic synthesis, chemists employ substituted cycloalkanols in numerous transformations. For instance, they can be readily oxidized to form the corresponding ketones, which are themselves versatile intermediates. The hydroxyl group can also serve as a directing group in various reactions, influencing the stereochemical outcome of transformations on the cycloalkane ring. Furthermore, the development of catalytic asymmetric methods has enabled the synthesis of enantioenriched substituted cycloalkanes, which are crucial for the preparation of pharmaceuticals and other biologically active compounds. chemrxiv.org The ability to control the stereochemistry of these molecules is of paramount importance, as different stereoisomers can exhibit vastly different biological activities.

Significance of Benzo[b]thiophene Scaffolds in Advanced Materials and Heterocyclic Chemistry

The benzo[b]thiophene scaffold, a heterocyclic compound composed of a fused benzene (B151609) and thiophene (B33073) ring, is a privileged structure in both medicinal chemistry and materials science. researchgate.net This aromatic system is found in a variety of natural products and has been incorporated into numerous synthetic compounds with a broad spectrum of biological activities. rsc.org Benzo[b]thiophene derivatives have shown promise as antimicrobial, anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov The structural rigidity and electron-rich nature of the benzo[b]thiophene core contribute to its ability to interact with biological targets.

In the realm of advanced materials, benzo[b]thiophenes are valued for their electronic properties. They are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other electronic devices. rsc.org The sulfur atom in the thiophene ring plays a crucial role in the electronic characteristics of these materials. The versatility of the benzo[b]thiophene scaffold allows for extensive functionalization, enabling the fine-tuning of its physical and chemical properties for specific applications. rsc.org

Rationale for Investigating Cyclohexanol (B46403), 1-benzo[b]thien-2-yl-

The investigation of Cyclohexanol, 1-benzo[b]thien-2-yl- is driven by a combination of its unique structural attributes and its potential as a valuable synthetic tool.

1-Arylcyclohexanols, the class of compounds to which Cyclohexanol, 1-benzo[b]thien-2-yl- belongs, possess distinct structural features that influence their reactivity and stereochemistry. The presence of a bulky aryl group attached to the same carbon as the hydroxyl group creates significant steric hindrance. This steric crowding can dictate the preferred conformation of the cyclohexane (B81311) ring and influence the approach of reagents in chemical reactions. libretexts.org

The stereochemistry of 1-arylcyclohexanols is a critical aspect of their chemistry. 182.160.97 The carbon atom bearing both the aryl and hydroxyl groups is a stereocenter if the substituents on the cyclohexane ring are appropriate. The relative orientation of the aryl and hydroxyl groups can be described as either cis or trans. In substituted cyclohexanes, substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to minimize steric interactions. libretexts.org The interplay between conformational preferences and stereoisomerism is a key area of study for understanding the behavior of these molecules. youtube.comuou.ac.inyoutube.comyoutube.com

The structure of Cyclohexanol, 1-benzo[b]thien-2-yl- makes it a promising intermediate for the synthesis of more complex molecules. The hydroxyl group can be a handle for further functionalization, such as conversion to a leaving group for substitution reactions or oxidation to a ketone. The benzo[b]thiophene moiety offers a site for various chemical modifications, including electrophilic substitution and metal-catalyzed cross-coupling reactions.

For example, derivatives of the closely related compound 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) have been synthesized and evaluated for their biological activity. nih.govnih.gov These studies highlight the potential of using the 1-benzo[b]thien-2-yl-cyclohexyl scaffold as a template for designing new therapeutic agents. The ability to access and modify this core structure is therefore of significant interest to medicinal chemists.

The study of Cyclohexanol, 1-benzo[b]thien-2-yl- contributes to the broader understanding of heterocyclic chemistry. By exploring the synthesis and reactivity of this compound, chemists can gain insights into the properties of molecules containing both a cycloalkanol and a benzo[b]thiophene unit. This knowledge can be applied to the design of new analogs with tailored properties. The development of efficient synthetic routes to this and related compounds is crucial for enabling further research into their potential applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16OS B14081530 Cyclohexanol, 1-benzo[b]thien-2-yl- CAS No. 6774-43-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6774-43-2

Molecular Formula

C14H16OS

Molecular Weight

232.34 g/mol

IUPAC Name

1-(1-benzothiophen-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C14H16OS/c15-14(8-4-1-5-9-14)13-10-11-6-2-3-7-12(11)16-13/h2-3,6-7,10,15H,1,4-5,8-9H2

InChI Key

LNKGDUAAWGRNLT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC3=CC=CC=C3S2)O

Origin of Product

United States

Synthetic Methodologies for Cyclohexanol, 1 Benzo B Thien 2 Yl and Its Analogues

Historical Overview of 1-Arylcyclohexanol Synthesis

The synthesis of 1-arylcyclohexanols has historically been dominated by the addition of organometallic reagents to cyclohexanone (B45756) and its derivatives. pearson.com Grignard reagents and organolithium compounds are the most common nucleophiles used for this transformation. libretexts.orglibretexts.org These reactions are valued for their efficiency in forming carbon-carbon bonds, directly leading to the desired tertiary alcohol framework. msu.edu The fundamental reaction involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of cyclohexanone. libretexts.org Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. pressbooks.pub

Over the years, advancements in this field have focused on improving reaction conditions, increasing yields, and controlling stereochemistry. The choice of solvent is crucial, with diethyl ether or tetrahydrofuran (B95107) (THF) being essential for the formation and stability of Grignard reagents. libretexts.org The reactivity of these organometallic reagents necessitates anhydrous conditions, as they readily react with water. libretexts.orglibretexts.org

Targeted Synthesis of Cyclohexanol (B46403), 1-benzo[b]thien-2-yl-

The specific synthesis of Cyclohexanol, 1-benzo[b]thien-2-yl- follows the general principles of 1-arylcyclohexanol synthesis but introduces the unique chemistry of the benzo[b]thiophene moiety.

The primary route for synthesizing Cyclohexanol, 1-benzo[b]thien-2-yl- involves the reaction of a 2-metallo-benzo[b]thiophene with cyclohexanone. Both Grignard and organolithium reagents derived from 2-halobenzo[b]thiophene or by direct metallation of benzo[b]thiophene have been successfully employed. mt.comresearchgate.net

The synthesis of the necessary 2-substituted benzo[b]thiophene precursors is a critical first step. A variety of methods exist for the preparation of these compounds. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for introducing substituents at the 2-position. organic-chemistry.orgmdpi.com For instance, 2-bromobenzo[b]thiophene (B1329661) can be coupled with various partners. Another common approach is the electrophilic cyclization of o-alkynylthioanisole derivatives. acs.orgnih.gov This method allows for the construction of the benzo[b]thiophene ring system with simultaneous introduction of a substituent at the 2-position.

Furthermore, direct C-H functionalization of benzo[b]thiophene has emerged as an efficient strategy. nih.gov For the generation of organometallic reagents, 2-halobenzo[b]thiophenes are often used. These can be synthesized through various halogenation reactions of benzo[b]thiophene. Alternatively, direct lithiation at the 2-position of benzo[b]thiophene can be achieved using strong bases like n-butyllithium (n-BuLi). mdpi.com

Table 1: Selected Methods for the Synthesis of 2-Substituted Benzo[b]thiophenes

MethodDescriptionKey ReagentsReference
Palladium-Catalyzed CouplingCoupling of terminal acetylenes with o-iodothioanisole followed by electrophilic cyclization.Palladium catalyst, I₂, Br₂, NBS acs.org
Thiolation AnnulationReaction of 2-bromo alkynylbenzenes with sodium sulfide.CuI, TMEDA organic-chemistry.org
Oxidative C-H FunctionalizationIntramolecular arylthiolation of enethiolate salts.Palladium acetate (B1210297), cupric acetate nih.gov
Stille CouplingCoupling of a stannylated benzo[b]thiophene with an aryl bromide.Pd(PPh₃)₄ mdpi.com
Electrophilic CyclizationCyclization of o-alkynyl thioanisoles using an electrophilic sulfur source.Dimethyl(thiodimethyl)sulfonium tetrafluoroborate nih.gov

The reaction between the 2-benzo[b]thienyl organometallic reagent and cyclohexanone is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether at low temperatures to control reactivity. libretexts.org The optimization of this reaction involves careful consideration of the reaction temperature, addition rate of the reagents, and the nature of the organometallic species. Organolithium reagents are generally more reactive than their Grignard counterparts. pressbooks.pub

Yields for this type of reaction are generally good, often exceeding 80-90% under optimized conditions. For example, the reaction of 2-lithiobenzo[b]thiophene with cyclohexanone has been reported to proceed in high yield. The workup procedure, typically involving the addition of a mild acid such as ammonium (B1175870) chloride solution, is crucial to neutralize the reaction mixture and isolate the tertiary alcohol product. pressbooks.pub

Table 2: Example of Cyclohexanol, 1-benzo[b]thien-2-yl- Synthesis

Organometallic ReagentElectrophileSolventYieldReference
2-Lithiobenzo[b]thiopheneCyclohexanoneTHFHigh nih.gov
2-Benzo[b]thienylmagnesium bromideCyclohexanoneDiethyl etherGood pearson.com

When substituted cyclohexanones are used as the electrophile, the formation of diastereomers is possible. The stereochemical outcome of the nucleophilic addition to the carbonyl group is influenced by steric and electronic factors. cureffi.org The incoming nucleophile generally prefers to attack from the less hindered face of the cyclohexanone ring. rsc.org This is often referred to as axial or equatorial attack, leading to the formation of either a cis or trans diastereomer relative to the substituent on the cyclohexanone ring.

For unsubstituted cyclohexanone, the molecule exists in a rapid chair-boat conformational equilibrium. The nucleophilic attack can occur from either the axial or equatorial direction, but since the product is achiral, this distinction is not relevant to the final structure of Cyclohexanol, 1-benzo[b]thien-2-yl- itself. However, if the benzo[b]thiophene ring or the cyclohexyl ring were to be substituted, diastereoselectivity would become a critical aspect of the synthesis. rsc.orgrsc.org The principles of stereocontrol in such reactions are well-established, with factors like the size of the nucleophile and the presence of chelating groups playing a significant role. cureffi.org

While Grignard and organolithium reagents are the most common, other methods for carbonyl addition can also be considered for the synthesis of tertiary alcohols. masterorganicchemistry.com

The Reformatsky reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal. While this is primarily used for the synthesis of β-hydroxy esters, modifications of this reaction could potentially be adapted for the addition of other zinc-based nucleophiles.

The Barbier reaction is another alternative, which is a one-pot synthesis involving the reaction of an alkyl halide, a carbonyl compound, and a metal such as magnesium, zinc, or indium. This method avoids the pre-formation of the organometallic reagent.

These alternative methods, however, are generally less frequently employed for the synthesis of simple tertiary alcohols like Cyclohexanol, 1-benzo[b]thien-2-yl- compared to the more established Grignard and organolithium approaches due to their efficiency and high yields. organic-chemistry.org

Multi-Component Reactions (MCRs) Incorporating the Cyclohexanol Scaffold

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.gov While direct MCRs for the synthesis of Cyclohexanol, 1-benzo[b]thien-2-yl- are not extensively documented, the principles of MCRs can be applied to construct related cyclohexanol scaffolds. For instance, reactions like the Ugi and Passerini reactions are renowned for their ability to generate high levels of molecular diversity. nih.gov

A notable example of an MCR that produces a cyclohexanone derivative is the three-component reaction involving 2-chlorobenzothiazole, benzyl (B1604629) bromides, and phenols, which yields 4-(3-benzylbenzo[d]thiazol-2(3H)-ylidene)-cyclohexa-2,5-dien-1-one derivatives. researchgate.net This highlights the potential for MCRs to create complex cyclic systems. A hypothetical MCR for the target scaffold could involve the reaction of cyclohexanone, a benzo[b]thiophene-derived component, and a third reactant to rapidly build the core structure. The efficiency of MCRs lies in their ability to form multiple bonds in a single cascade process, significantly streamlining the synthetic sequence. nih.gov

Catalytic Asymmetric Synthesis Strategies

The generation of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry. nih.gov Catalytic asymmetric synthesis provides the most efficient route to such molecules, utilizing small amounts of a chiral catalyst to produce large quantities of a single enantiomer. chemrxiv.org For Cyclohexanol, 1-benzo[b]thien-2-yl-, the key stereocenter is the tertiary alcohol carbon. Asymmetric synthesis would typically involve the enantioselective addition of a 2-benzo[b]thienyl organometallic reagent to cyclohexanone, guided by a chiral catalyst.

The success of catalytic asymmetric synthesis hinges on the design of the chiral ligand, which coordinates to a metal center to create a chiral environment that directs the stereochemical outcome of the reaction. chemrxiv.org A variety of chiral ligands have been developed for the enantioselective addition of nucleophiles to ketones.

Chiral Silanol (B1196071) Ligands: Novel chiral ligands incorporating a silanol (Si-OH) group have been developed. These ligands, featuring a peptide-like aminoamide scaffold, can coordinate with metals like copper. The silanol group's unique electronic properties and its ability to form H-bond stabilized complexes can lead to high enantioselectivity in reactions such as N-H insertion, demonstrating their potential for creating chiral centers. chemrxiv.org DFT calculations have suggested that π-π stacking interactions between the ligand and substrate can be crucial for achieving high selectivity. chemrxiv.org

TADDOLates: α,α,α′,α′-Tetraaryl-1,3-dioxolan-4,5-dimethanol (TADDOL) ligands are highly effective for the enantioselective addition of organozinc reagents to aldehydes and ketones. researchgate.net Titanium(IV) TADDOLate complexes, used in substoichiometric amounts, can achieve excellent enantiomeric ratios (≥ 98:2) for a wide range of substrates. The stereochemical outcome is predictable, with the (R,R)-TADDOLate directing nucleophilic attack from the (Si)-face of the carbonyl. researchgate.net

Salen-Type Ligands: Chiral salen ligands, often derived from 1,2-diaminocyclohexane, are versatile for asymmetric catalysis. mdpi.com For example, a silver-salen complex has been used for the enantioselective carboxylative cyclization of propargylic alcohols, achieving high yields and moderate enantiomeric excess. The backbone of the ligand plays a critical role in establishing the chiral environment necessary for stereodifferentiation. mdpi.com

Table 1: Examples of Chiral Ligands in Asymmetric Synthesis

Ligand Type Metal Reaction Type Typical Enantioselectivity (ee or er) Reference
Aminoamide Silanol Copper N-H Insertion 91:9 er chemrxiv.org
TADDOLate Titanium Alkyl addition to aldehydes ≥ 98% ee researchgate.net
Salen (from 1,2-diaminocyclohexane) Silver Carboxylative Cyclization 70% ee mdpi.com

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. magtech.com.cn Enzymes, such as ketoreductases (KREDs), and whole-cell systems can reduce prochiral ketones to chiral alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.gov

The synthesis of a chiral alcohol like Cyclohexanol, 1-benzo[b]thien-2-yl- could be achieved through the asymmetric bioreduction of the corresponding ketone, 1-(benzo[b]thien-2-yl)cyclohexan-1-one. Various microorganisms and their isolated enzymes are proficient at this transformation.

Whole-Cell Bioreduction: Eukaryotic microbes, such as yeasts (Pichia glucozyma), and prokaryotic microbes have been extensively used for the asymmetric reduction of a wide array of aromatic ketones, yielding the corresponding (S)-alcohols with high yields and enantiomeric excess. unimi.it For example, Mortierella ramanniana has been used to reduce a ketone substrate to the corresponding (R)-alcohol with 100% yield and 98.9% ee. nih.gov

Purified Enzymes: The use of isolated enzymes, like NADPH-dependent reductases, allows for cleaner reactions and easier purification. A ketoreductase from Pichia glucozyma (KRED1-Pglu) has been shown to reduce a broad range of aromatic ketones, particularly those with bulky substituents, with high stereoselectivity. unimi.it Similarly, a keto reductase from Agrobacterium radiobacter (ArQR) has been used for the synthesis of (R)-3-quinuclidinol in excellent enantioselectivity. researchgate.net These enzymes often rely on cofactor regeneration systems, such as the use of glucose and glucose dehydrogenase, to be economically viable. researchgate.net

Table 2: Examples of Biocatalytic Reduction of Ketones

Biocatalyst Substrate Type Product Configuration Yield Enantiomeric Excess (ee) Reference
Nocardia salmonicolor SC 6310 Benzazepin-dione (3R-cis)-alcohol 96% 99.8% nih.gov
Mortierella ramanniana Tetralone derivative (R)-alcohol 100% 98.9% nih.gov
Pichia glucozyma cells Aromatic ketones (S)-alcohols High High unimi.it
Agrobacterium radiobacter ArQR 3-Quinuclidinone (R)-3-Quinuclidinol High Excellent researchgate.net

Synthesis of Structurally Related Benzo[b]thienyl-Substituted Alcohols

The synthetic methodologies applied to Cyclohexanol, 1-benzo[b]thien-2-yl- can be extended to a broader family of structurally related alcohols, allowing for systematic exploration of structure-activity relationships.

The core cyclohexanol ring can be replaced with other cycloalkanol systems, such as cyclobutanol (B46151) or cyclopentanol, to probe the effect of ring size on biological activity. The synthesis of these analogues would follow a similar strategy: the addition of a 2-benzo[b]thienyl organometallic reagent to the corresponding cyclic ketone (e.g., cyclobutanone, cyclopentanone).

Recent advances in the synthesis of stereodefined four-membered rings, for instance, have utilized rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids. nih.gov This type of methodology, which can lead to various complex cyclobutane (B1203170) structures, demonstrates the feasibility of accessing benzo[b]thienyl-substituted cyclobutanes that could serve as precursors to the corresponding cyclobutanols. nih.gov

The electronic and steric properties of the benzo[b]thiophene ring system can be modulated by introducing substituents. Various synthetic methods allow for the construction of substituted benzo[b]thiophenes.

Electrophilic Cyclization: A common strategy involves the electrophilic cyclization of o-alkynyl thioanisoles. Reagents such as I₂, ICl, Br₂, and PhSCl can mediate this transformation. nih.gov A stable dimethyl(thiodimethyl)sulfonium salt has been used for the cyclization, which tolerates a wide range of functional groups on the alkyne, leading to diverse 2,3-disubstituted benzo[b]thiophenes. nih.gov

Aryne Chemistry: The reaction of arynes with alkynyl sulfides provides a one-step route to 3-substituted benzo[b]thiophenes. This method demonstrates good functional group tolerance, enabling the synthesis of complex, multi-substituted derivatives. rsc.org

Friedel-Crafts and Condensation Reactions: A nine-step synthesis of a 6-substituted benzo[b]thiophene has been reported, with key steps including a regioselective Friedel-Crafts coupling and the formation of the thiophene (B33073) ring from an o-methylthiobenzaldehyde. nih.gov

The nature of the substituents on the benzo[b]thiophene ring can influence subsequent reactions. For example, in the synthesis of benzo[b]thienylallylamine antimycotics, the position and type of substituent (e.g., chlorine) were found to significantly impact biological activity. nih.gov A 3-chloro-7-benzo[b]thienyl derivative was identified as a particularly potent compound. nih.gov Similarly, the nitration of 4-substituted 2-methylbenzothiazoles shows that the directing effect of the existing substituent is predominant, influencing the position of further functionalization. researchgate.net These substituent effects would also be critical in the synthesis of benzo[b]thienyl-substituted alcohols, affecting the formation and reactivity of organometallic intermediates.

Advanced Spectroscopic and Structural Elucidation of Cyclohexanol, 1 Benzo B Thien 2 Yl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like "Cyclohexanol, 1-benzo[b]thien-2-yl-". Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon framework can be assembled.

The ¹H NMR spectrum of "Cyclohexanol, 1-benzo[b]thien-2-yl-" is expected to exhibit distinct signals corresponding to the aromatic protons of the benzo[b]thiophene moiety and the aliphatic protons of the cyclohexanol (B46403) ring. The aromatic region would likely show complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The thiophene (B33073) proton, being in a unique chemical environment, would also present a characteristic signal. The cyclohexyl protons would appear as a series of multiplets in the upfield region, with their chemical shifts influenced by their axial or equatorial positions and proximity to the hydroxyl and benzo[b]thienyl groups. The hydroxyl proton would typically appear as a broad singlet, the position of which can be concentration and solvent dependent.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The benzo[b]thiophene ring would display several signals in the downfield aromatic region, with the carbons attached to the sulfur atom and those at the ring fusion showing distinct chemical shifts. The quaternary carbon of the cyclohexanol ring, bonded to both the benzo[b]thienyl group and the hydroxyl group, would have a characteristic chemical shift. The remaining cyclohexyl carbons would resonate in the aliphatic region.

Table 1: Hypothetical ¹H NMR Chemical Shift Assignments for Cyclohexanol, 1-benzo[b]thien-2-yl- This data is illustrative and based on known values for similar structures.

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.80-7.20 m -
Thiophene-H 7.10 s -
Cyclohexyl-H (axial) 1.80-1.50 m -
Cyclohexyl-H (equatorial) 2.20-1.90 m -

Table 2: Hypothetical ¹³C NMR Chemical Shift Assignments for Cyclohexanol, 1-benzo[b]thien-2-yl- This data is illustrative and based on known values for similar structures.

Carbon Chemical Shift (ppm)
Aromatic-C 140-120
C-S ~145
C-OH ~75

To unambiguously assign the proton and carbon signals and to determine the connectivity and stereochemistry of "Cyclohexanol, 1-benzo[b]thien-2-yl-", a series of 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the molecule. Cross-peaks in the COSY spectrum would connect protons that are coupled to each other, allowing for the tracing of the spin systems in both the benzo[b]thiophene and cyclohexanol rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, providing a straightforward method for assigning the carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (2-3 bond) ¹H-¹³C correlations. HMBC is particularly useful for identifying quaternary carbons and for connecting the benzo[b]thiophene and cyclohexanol moieties by showing correlations between the protons of one ring and the carbons of the other.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that the correlated protons are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the cyclohexanol ring.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. Analysis of a suitable crystal of "Cyclohexanol, 1-benzo[b]thien-2-yl-" would provide definitive information on its molecular geometry, conformation, and intermolecular interactions.

The X-ray crystal structure would reveal the preferred conformation of the cyclohexanol ring in the solid state. The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric strain. The orientation of the bulky benzo[b]thienyl group and the hydroxyl group (axial or equatorial) would be determined with high precision. This information is crucial for understanding the steric and electronic effects that influence the molecule's shape and reactivity. The dihedral angles between the benzo[b]thiophene ring and the cyclohexanol ring would also be accurately measured, providing a complete conformational picture of the molecule. This solid-state conformation can be compared with computational models and data from solution-state NMR (like NOESY) to understand the conformational dynamics of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Band Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their chemical environment.

The IR spectrum of "Cyclohexanol, 1-benzo[b]thien-2-yl-" would be expected to show a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear in the 3100-2850 cm⁻¹ region. The C=C stretching vibrations of the benzo[b]thiophene ring would give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the alcohol would likely be observed around 1200-1000 cm⁻¹. The region below 1000 cm⁻¹ (the fingerprint region) would contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

The Raman spectrum would provide complementary information. Aromatic C-H and C=C stretching vibrations are typically strong in the Raman spectrum. The C-S stretching vibration of the thiophene ring, which may be weak in the IR spectrum, could show a more prominent band in the Raman spectrum, typically in the 800-600 cm⁻¹ range. iosrjournals.org

Table 3: Expected Vibrational Band Assignments for Cyclohexanol, 1-benzo[b]thien-2-yl- This data is illustrative and based on known values for similar thiophene derivatives. iosrjournals.orgresearchgate.net

Vibrational Mode Expected Wavenumber (cm⁻¹) - IR Expected Wavenumber (cm⁻¹) - Raman
O-H stretch 3600-3200 (broad) Weak
Aromatic C-H stretch 3100-3000 3100-3000
Aliphatic C-H stretch 3000-2850 3000-2850
C=C stretch (aromatic) 1600-1450 1600-1450
C-O stretch 1200-1000 Weak

Table 4: List of Compounds Mentioned

Compound Name
Cyclohexanol, 1-benzo[b]thien-2-yl-
Benzo[b]thiophene

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For Cyclohexanol, 1-benzo[b]thien-2-yl-, with a molecular formula of C₁₄H₁₆OS, the theoretical exact mass can be calculated with a high degree of precision. This calculated mass serves as a benchmark for experimental HRMS measurements, confirming the identity of the compound.

Beyond exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable insights into the molecule's structure through the analysis of its fragmentation pathways. While specific HRMS data for Cyclohexanol, 1-benzo[b]thien-2-yl- is not extensively detailed in the available literature, the fragmentation behavior can be predicted based on the known fragmentation patterns of benzo[b]thiophene and cyclohexanol moieties.

The electron impact (EI) or electrospray ionization (ESI) of the parent molecule would likely generate a molecular ion ([M]⁺• or [M+H]⁺). Subsequent fragmentation is expected to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the hydroxyl group and the fragmentation of the cyclohexyl ring, as well as characteristic cleavages of the benzo[b]thiophene system.

Key proposed fragmentation pathways include:

Loss of a water molecule ([H₂O]) : A common fragmentation for alcohols, leading to the formation of a stable carbocation.

Cleavage of the cyclohexyl ring : This can occur through various ring-opening and fragmentation processes, leading to the loss of hydrocarbon fragments.

Fragmentation of the benzo[b]thiophene core : Studies on benzo[b]thiophene derivatives have shown characteristic losses of acetylene (B1199291) (C₂H₂) and carbon monosulfide (CS). nih.gov

Alpha-cleavage : Cleavage of the C-C bond between the cyclohexyl ring and the benzo[b]thiophene moiety.

The following table outlines the potential major fragment ions that could be observed in the HRMS spectrum of Cyclohexanol, 1-benzo[b]thien-2-yl-.

Proposed Fragment Ion Molecular Formula Theoretical m/z Plausible Origin
[C₁₄H₁₆OS]⁺•C₁₄H₁₆OS232.0922Molecular Ion
[C₁₄H₁₅S]⁺C₁₄H₁₅S215.0894Loss of H₂O and H•
[C₁₄H₁₄S]⁺•C₁₄H₁₄S214.0816Loss of H₂O
[C₈H₅S]⁺C₈H₅S133.0112Benzo[b]thienyl cation
[C₆H₅]⁺C₆H₅77.0391Phenyl cation

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity Assessment (if applicable)

Cyclohexanol, 1-benzo[b]thien-2-yl- possesses a chiral center at the C-1 position of the cyclohexyl ring, where the hydroxyl group and the benzo[b]thien-2-yl group are attached. The presence of this stereocenter means that the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are specifically designed to study chiral molecules. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light. As such, they are highly sensitive to the three-dimensional arrangement of atoms around a chiral center.

Applicability to Cyclohexanol, 1-benzo[b]thien-2-yl-:

Given its chiral nature, Cyclohexanol, 1-benzo[b]thien-2-yl- is an ideal candidate for analysis by CD and ORD spectroscopy. If the compound is synthesized as a racemic mixture (an equal mixture of both enantiomers), it will be optically inactive. However, if the enantiomers are resolved or if an enantioselective synthesis is performed, CD and ORD can be used to:

Determine Enantiomeric Purity: The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the signal of a sample to that of the pure enantiomer, the enantiomeric purity can be accurately quantified.

Assign Absolute Configuration: Through comparison with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration, the absolute configuration (R or S) of the enantiomers can often be determined.

While the principles of chiroptical spectroscopy are directly applicable to Cyclohexanol, 1-benzo[b]thien-2-yl-, a review of the current scientific literature did not yield specific studies that have performed CD or ORD analysis on this particular compound. Such studies would be a necessary next step in the full stereochemical characterization of its enantiomers.

Reactivity and Mechanistic Pathways of Cyclohexanol, 1 Benzo B Thien 2 Yl

Overview of Cyclohexanol (B46403) Reactivity in Organic Transformations

Cyclohexanols, as secondary alcohols, are versatile intermediates in organic synthesis. Their primary modes of reactivity involve the hydroxyl (-OH) group and adjacent carbon-hydrogen bonds. Key transformations include dehydration to form alkenes, oxidation to produce ketones, and substitution reactions where the hydroxyl group is replaced by other functional groups. nih.gov The reaction pathway is often influenced by the stereochemistry of the cyclohexanol and the nature of any substituents on the ring. nih.gov

In the specific case of Cyclohexanol, 1-benzo[b]thien-2-yl-, the large, rigid, and electron-rich benzo[b]thiophene substituent at the C-1 position exerts significant steric and electronic effects. This substituent is expected to influence the stability of reaction intermediates, such as carbocations, and may direct the regioselectivity of certain reactions. For instance, the aromatic system can stabilize an adjacent positive charge through resonance, which is a critical factor in reactions proceeding through carbocationic intermediates.

Dehydration Reactions and Olefin Formation

The elimination of water from an alcohol to form an alkene is a fundamental reaction known as dehydration. umass.eduyoutube.com For Cyclohexanol, 1-benzo[b]thien-2-yl-, this reaction would result in the formation of an olefin with the double bond involving the carbon atom that originally bore the hydroxyl group.

Acid-catalyzed dehydration is a common method for converting alcohols to alkenes. scribd.combeyondbenign.org The reaction typically proceeds through an E1 or E2 elimination mechanism, depending on the substrate and reaction conditions. nih.gov For a secondary alcohol like cyclohexanol, the mechanism often involves the following steps:

Protonation of the hydroxyl group by the acid catalyst (e.g., H₃PO₄ or H₂SO₄) to form a good leaving group, water. umass.eduyoutube.com

Loss of a water molecule to form a carbocation intermediate. umass.edu

Deprotonation of an adjacent carbon by a weak base (like water or the conjugate base of the acid) to form the double bond. umass.edu

In the case of Cyclohexanol, 1-benzo[b]thien-2-yl-, the carbocation formed in the second step would be a tertiary carbocation, stabilized by both the cyclohexyl ring and, crucially, by the adjacent benzo[b]thiophene ring. This stabilization would facilitate the reaction.

According to Zaitsev's rule, in an elimination reaction, the more substituted (and therefore more stable) alkene is typically the major product. upenn.edu For the dehydration of this specific compound, there are two possible products. The removal of a proton from the cyclohexane (B81311) ring would lead to the formation of 1-(benzo[b]thien-2-yl)cyclohex-1-ene. This is a tetrasubstituted alkene and is expected to be the major product due to its thermodynamic stability.

CatalystTemperature (°C)Product(s)Observations
85% Phosphoric AcidHeatCyclohexeneStandard laboratory method for cyclohexanol dehydration. umass.edu
Sulfuric AcidHighMixture of alkenesStronger acid, can lead to side reactions. beyondbenign.org
Montmorillonite KSF ClayVariableMixture of alkenesA greener, reusable solid acid catalyst. beyondbenign.org
High-Temperature Water250-380Cyclohexene, MethylcyclopentenesActs as both solvent and catalyst; mechanism can shift from E2 to E1. psu.eduresearchgate.net

This table represents general conditions for cyclohexanol dehydration; specific conditions for Cyclohexanol, 1-benzo[b]thien-2-yl- may vary.

Besides strong mineral acids, other reagents can effect the dehydration of alcohols, often under milder conditions. These methods can be advantageous for complex molecules susceptible to acid-catalyzed rearrangements or degradation. One such alternative involves the use of solid acid catalysts like Montmorillonite KSF clay, which offers environmental benefits such as reusability and reduced corrosive waste. beyondbenign.org Other methodologies not requiring strong acids include the use of reagents like Martin sulfurane or the Burgess reagent, which can promote dehydration under neutral or near-neutral conditions, though their application to this specific substrate is not documented.

Oxidation Reactions of the Hydroxyl Group

The oxidation of the secondary hydroxyl group in Cyclohexanol, 1-benzo[b]thien-2-yl- is a direct route to the corresponding ketone. The choice of oxidizing agent is critical to ensure selectivity and prevent unwanted side reactions, such as oxidation of the sulfur atom in the benzo[b]thiophene ring.

The oxidation of a secondary alcohol to a ketone is a common and synthetically useful transformation. A variety of reagents can accomplish this with high efficiency. The product of the oxidation of Cyclohexanol, 1-benzo[b]thien-2-yl- would be Benzo[b]thien-2-yl cyclohexyl ketone . chemicalbook.com

Selective oxidation strategies often employ chromium-based reagents like Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in anhydrous media to prevent over-oxidation. Milder, non-chromium-based methods such as the Swern oxidation (using oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base) or the Dess-Martin periodinane (DMP) oxidation are also highly effective and are often preferred for sensitive substrates due to their mild reaction conditions. These methods are generally compatible with sulfur-containing heterocycles like benzo[b]thiophene.

Reagent/SystemSolvent(s)Typical ConditionsProduct
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Room TemperatureKetone
Swern Oxidation (DMSO, (COCl)₂, Et₃N)Dichloromethane (CH₂Cl₂)Low Temperature (-78 °C to RT)Ketone
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂)Room TemperatureKetone
Sodium Hypochlorite (NaOCl) / TEMPODichloromethane/Water0 °C to Room TemperatureKetone

This table summarizes common selective methods for oxidizing secondary alcohols to ketones.

For secondary alcohols, oxidation typically stops at the ketone stage because further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable. umass.edu Therefore, the over-oxidation of Cyclohexanol, 1-benzo[b]thien-2-yl- to a carboxylic acid is not a relevant pathway under standard oxidative conditions used for ketone synthesis.

However, under very harsh oxidative conditions, such as treatment with hot, concentrated potassium permanganate (B83412) (KMnO₄) or nitric acid, oxidative cleavage of the cyclohexane ring could occur, potentially leading to the formation of dicarboxylic acids. umass.edu It is also important to note that such strong oxidizing agents could also oxidize the sulfur atom in the benzo[b]thiophene ring to a sulfoxide or a sulfone, altering the electronic properties of the aromatic system. mdpi.com

Functionalization of the Benzo[b]thiophene Moiety

The benzo[b]thiophene ring system is a key target for functionalization, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. researchgate.netnih.govresearchgate.net

Electrophilic Aromatic Substitution on the Benzo[b]thiophene Ring

The benzo[b]thiophene nucleus is a π-electron rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). researchgate.netchemicalbook.com In the unsubstituted ring system, electrophilic attack occurs preferentially at the C3 (or β) position of the thiophene (B33073) ring, which is more nucleophilic than the C2 (or α) position. researchgate.netchemicalbook.com The general order of reactivity for electrophilic substitution on benzo[b]thiophene is C3 > C2 > C6 > C5 > C4 > C7. researchgate.net

In Cyclohexanol, 1-benzo[b]thien-2-yl-, the C2 position is occupied by the 1-hydroxycyclohexyl group. This substituent is an alkyl group, which acts as a weak electron-donating group through an inductive effect (+I). wikipedia.orglibretexts.org This electron-donating nature further activates the benzo[b]thiophene ring towards electrophilic attack. The directing effect of the C2-alkyl substituent primarily influences the adjacent C3 position.

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or sigma complex. Attack at the C3 position yields a more stable intermediate compared to attack at other positions on the ring, as the positive charge can be delocalized over the sulfur atom and the benzene (B151609) ring without disrupting the aromaticity of the benzene portion as severely. The C2-alkyl group provides additional stabilization to the adjacent positive charge in the transition state leading to C3 substitution.

Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. For instance, nitration of benzo[b]thiophene typically yields 3-nitrobenzo[b]thiophene (B90674) as the major product, along with smaller amounts of other isomers. cdnsciencepub.com For Cyclohexanol, 1-benzo[b]thien-2-yl-, electrophilic substitution is expected to show high regioselectivity for the C3 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Benzo[b]thiophenes
ReactionReagentsMajor Product Position(s)Minor Product Position(s)Reference
NitrationFuming HNO₃ / Acetic AcidC3C2, C4, C5, C6, C7 researchgate.netcdnsciencepub.com
Halogenation (acidic)Br₂, Cl₂C3C2 researchgate.netcdnsciencepub.com
Metalationn-BuLiC2- researchgate.nettaylorfrancis.com

Metal-Catalyzed Cross-Coupling Reactions at the Benzo[b]thiophene C2 Position

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, are powerful tools for forming carbon-carbon bonds and are widely used to functionalize heteroaromatic compounds like benzo[b]thiophene. mdpi.comnih.gov

Functionalization directly at the C2 position of the pre-formed Cyclohexanol, 1-benzo[b]thien-2-yl- via cross-coupling is not straightforward, as this position lacks a typical leaving group like a halide. Instead, two primary strategies can be envisioned:

Pre-functionalization Strategy: A 2-halobenzo[b]thiophene (e.g., 2-bromobenzo[b]thiophene) can be used as a substrate for a cross-coupling reaction. For example, a Suzuki reaction with an arylboronic acid would yield a 2-arylbenzo[b]thiophene. Subsequent reaction of this product with cyclohexanone (B45756), for instance via a Grignard reagent formed by metal-halogen exchange, would install the 1-hydroxycyclohexyl moiety to yield the final target structure.

Post-functionalization Strategy: The existing Cyclohexanol, 1-benzo[b]thien-2-yl- scaffold can be functionalized at other positions. This can be achieved by first introducing a leaving group (e.g., through electrophilic halogenation at C3) followed by a cross-coupling reaction. Alternatively, direct C-H activation/arylation methods can be employed, which have been shown to be effective for the C3 position of the benzo[b]thiophene ring. acs.org Kinetic studies suggest that some direct arylation reactions at the C3 position proceed through a Heck-type pathway involving carbopalladation across the C2-C3 double bond. acs.org

Table 2: Examples of Metal-Catalyzed Cross-Coupling on the Benzo[b]thiophene Core
Reaction TypeSubstrate PositionCatalyst/ReagentsProduct TypeReference
Suzuki-MiyauraC2-Br, C3-BrPd(PPh₃)₄ / BaseC2/C3-Aryl mdpi.comnih.gov
HeckC3-HPd(OAc)₂ / Ag₂CO₃C3-Aryl acs.org
SonogashiraC2/C3-HalidePd-Cu / BaseC2/C3-Alkynyl nih.gov
C-H AlkynylationC2/C5 (on thiophene)Pd(OAc)₂Alkynyl-thiophene nih.gov

Ring-Opening or Rearrangement Reactions (e.g., Beckmann, Schmidt, Nazarov)

The cyclohexanol portion of the molecule, particularly its corresponding ketone, is a handle for various classical rearrangement reactions.

Beckmann Rearrangement: This reaction transforms an oxime into an amide. To apply this to the target compound, the tertiary alcohol of Cyclohexanol, 1-benzo[b]thien-2-yl- would first be oxidized to the corresponding ketone, 1-(benzo[b]thiophen-2-yl)cyclohexanone. This ketone can then be converted to its oxime by reacting with hydroxylamine. Treatment of the oxime with an acid (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride catalyzes the rearrangement. wikipedia.org The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating to the nitrogen atom. wikipedia.org This results in a ring-expanded lactam. The migratory aptitude of the benzo[b]thien-2-yl group versus the cyclohexyl methylene (B1212753) group will determine the final product structure. Studies on similar systems have shown that heterocyclic rings can participate effectively in this migration. nih.gov

Schmidt Reaction: The Schmidt reaction provides a pathway to amines or amides from alcohols or ketones, respectively, using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgbyjus.com

From the Alcohol: Direct treatment of Cyclohexanol, 1-benzo[b]thien-2-yl- with HN₃ and a strong acid would generate a tertiary carbocation at C1 of the cyclohexane ring. Subsequent attack by the azide (B81097) ion, followed by rearrangement with expulsion of dinitrogen gas, would lead to an imine, which can be hydrolyzed to an amine. organic-chemistry.org

From the Ketone: Reacting 1-(benzo[b]thiophen-2-yl)cyclohexanone with HN₃ yields an amide. wikipedia.org The reaction proceeds via nucleophilic addition of the azide to the protonated carbonyl, followed by a rearrangement similar to the Beckmann rearrangement. The regiochemical outcome depends on the relative migratory aptitude of the benzo[b]thien-2-yl group and the cyclohexyl fragment.

Nazarov Cyclization: The Nazarov cyclization is an acid-catalyzed 4π-electrocyclic reaction of a divinyl ketone to form a cyclopentenone. This reaction is not directly applicable to Cyclohexanol, 1-benzo[b]thien-2-yl-. However, the benzo[b]thiophene moiety could be incorporated as one of the vinyl groups in a precursor molecule. For example, a molecule containing a benzo[b]thien-2-yl-C(O)-CH=CH-R framework could potentially undergo a Nazarov-type cyclization, demonstrating the utility of the benzo[b]thiophene scaffold in constructing more complex polycyclic systems.

Stereoselective Transformations and Chiral Pool Applications

The C1 carbon of the cyclohexanol ring in Cyclohexanol, 1-benzo[b]thien-2-yl- is a stereocenter. The synthesis of this compound as a single enantiomer is of significant interest, particularly for applications in medicinal chemistry where stereochemistry is crucial for biological activity.

The primary method for accessing enantiomerically pure forms of this alcohol is through the asymmetric reduction of the prochiral ketone, 1-(benzo[b]thiophen-2-yl)cyclohexanone. This can be achieved using various stereoselective methods:

Chiral Reducing Agents: Reagents like those derived from boranes, such as the Corey-Bakshi-Shibata (CBS) catalyst, can effect highly enantioselective reductions of ketones.

Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the hydrogenation of the ketone with high enantioselectivity.

Once obtained in enantiomerically pure form, chiral Cyclohexanol, 1-benzo[b]thien-2-yl- can be used as a chiral pool starting material. In this approach, the existing stereocenter is used to control the stereochemical outcome of subsequent reactions, transferring its chirality to new stereocenters formed in the molecule. It can also serve as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct a stereoselective reaction and is later removed. The synthesis of chiral amides from related α-chloro alkyl heterocycles like benzothiophene (B83047) with high enantiomeric excess has been reported, highlighting the feasibility of stereocontrolled transformations on such scaffolds. acs.org

Table 3: Potential Stereoselective Synthetic Approaches
MethodPrecursorKey Reagent/CatalystAdvantage
Asymmetric Reduction1-(benzo[b]thiophen-2-yl)cyclohexanoneCorey-Bakshi-Shibata (CBS) catalystHigh enantioselectivity for a wide range of ketones.
Catalytic Asymmetric Hydrogenation1-(benzo[b]thiophen-2-yl)cyclohexanoneRu- or Rh-based chiral phosphine (B1218219) complexesHigh atom economy and turnover numbers.
Chiral Pool SynthesisEnantiopure Cyclohexanol, 1-benzo[b]thien-2-yl--Transfers existing chirality to new stereocenters.

Computational and Theoretical Investigations of Cyclohexanol, 1 Benzo B Thien 2 Yl

Quantum Chemical Calculations (e.g., DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be highly effective in predicting the properties of organic molecules. researchgate.net These methods are used to determine the optimized geometry, electronic structure, and spectroscopic features of Cyclohexanol (B46403), 1-benzo[b]thien-2-yl-.

The first step in a computational investigation is typically geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule. For Cyclohexanol, 1-benzo[b]thien-2-yl-, this involves determining the preferred conformation of the cyclohexanol ring and the relative orientation of the benzo[b]thiophene substituent.

Below is a hypothetical table of optimized geometric parameters for the equatorial conformer of Cyclohexanol, 1-benzo[b]thien-2-yl-, as would be obtained from a DFT calculation.

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC(cyclohexane)-O1.43
C(cyclohexane)-C(benzo[b]thiophene)1.54
C-S (in thiophene (B33073) ring)1.77
Bond AngleO-C(cyclohexane)-C(benzo[b]thiophene)109.5
C-C-C (in cyclohexane (B81311) ring)111.0
Dihedral AngleDefines chair conformation~55°

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr

For Cyclohexanol, 1-benzo[b]thien-2-yl-, the HOMO is expected to be localized primarily on the electron-rich benzo[b]thiophene ring system, particularly the sulfur atom and the aromatic rings. researchgate.net The LUMO is also anticipated to be distributed over the conjugated π-system of the benzothiophene (B83047) moiety.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. In Cyclohexanol, 1-benzo[b]thien-2-yl-, the MEP would likely show a negative potential around the oxygen atom of the hydroxyl group and the sulfur atom, with positive potentials around the hydroxyl hydrogen and the hydrogen atoms of the aromatic system.

A hypothetical table of calculated electronic properties is presented below.

PropertyValue (eV)
HOMO Energy-6.2
LUMO Energy-1.5
HOMO-LUMO Gap4.7

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. researchgate.net For Cyclohexanol, 1-benzo[b]thien-2-yl-, distinct signals would be predicted for the protons and carbons of the cyclohexanol ring and the benzo[b]thiophene system. The chemical shifts are influenced by the local electronic environment of each nucleus.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups in a molecule. Computational calculations can predict the vibrational frequencies and intensities of the IR spectrum. mdpi.com Key predicted vibrations for Cyclohexanol, 1-benzo[b]thien-2-yl- would include the O-H stretching of the alcohol, C-H stretching of the aliphatic and aromatic rings, and characteristic vibrations of the benzothiophene skeleton.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net The predicted spectrum for Cyclohexanol, 1-benzo[b]thien-2-yl- would likely show absorptions corresponding to π → π* transitions within the benzo[b]thiophene chromophore.

A hypothetical table of predicted spectroscopic data is shown below.

SpectrumPredicted Peak/RegionAssignment
¹H NMR (ppm)7.2-7.9Aromatic protons of benzo[b]thiophene
3.5-3.7Proton on carbon bearing OH
1.2-2.0Cyclohexane protons
¹³C NMR (ppm)120-140Aromatic carbons of benzo[b]thiophene
70-75Carbon bearing OH
20-40Cyclohexane carbons
IR (cm⁻¹)~3400O-H stretch
~3100-3000Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1450Aromatic C=C stretch

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic and structural changes that occur as reactants are converted into products.

A key step in the synthesis of Cyclohexanol, 1-benzo[b]thien-2-yl- could involve the nucleophilic addition of a 2-benzo[b]thienyl organometallic reagent to cyclohexanone (B45756). Computational methods can be employed to model this reaction and identify the structure of the transition state. The transition state is the highest energy point along the reaction coordinate and its structure reveals the geometry of the atoms as the new carbon-carbon bond is being formed. Calculations can provide detailed information about the bond lengths and angles of the atoms involved in the transition state.

By mapping the energy of the system as the reaction progresses, a reaction coordinate diagram can be constructed. This diagram illustrates the energy of the reactants, transition state, and products. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. A lower activation energy indicates a faster reaction. Computational analysis can provide a quantitative measure of this barrier, helping to understand the feasibility and kinetics of the synthetic route. This analysis can also reveal the presence of any intermediate species along the reaction pathway.

Molecular Dynamics Simulations (if relevant for conformational studies or interactions)

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility of a molecule and its interactions with its environment.

For derivatives of benzo[b]thiophene, MD simulations have been employed to understand their stability and behavior in biological systems. For instance, studies on novel benzo[b]thiophene-2-carbaldehyde derivatives included MD simulations to investigate the stability of ligand-protein complexes. nih.gov These simulations, often run over nanoseconds, track the trajectories of the atoms and can be used to calculate parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of the ligand within a binding site. nih.gov

Ligand-Receptor Interaction Modeling (if applicable for non-clinical binding studies)

Ligand-receptor interaction modeling, often referred to as molecular docking, is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug molecule with its protein target.

While specific docking studies for Cyclohexanol, 1-benzo[b]thien-2-yl- are not prominently documented, research on analogous benzo[b]thiophene-containing molecules highlights the utility of this approach. For example, docking studies on a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were conducted to understand their affinity for 5-HT1A serotonin (B10506) receptors. nih.gov These studies revealed key electrostatic and hydrophobic interactions within the receptor's binding site that are crucial for affinity. nih.gov

Similarly, docking studies on benzo[b]thiophene-chalcones as potential cholinesterase inhibitors have been used to elucidate the interactions between the inhibitors and the enzyme's active site. mdpi.com Such studies can identify critical amino acid residues involved in binding and guide the design of more potent inhibitors.

For Cyclohexanol, 1-benzo[b]thien-2-yl-, ligand-receptor interaction modeling could be used to screen for potential biological targets. By docking the molecule into the binding sites of various proteins, researchers could generate hypotheses about its potential pharmacological effects. The hydroxyl group of the cyclohexanol moiety and the aromatic benzo[b]thiophene ring system would be key features for forming hydrogen bonds and hydrophobic interactions, respectively, with a target receptor. A study on 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), a close analogue where the hydroxyl group is replaced by a piperidine (B6355638) ring, found it to be a competitive inhibitor of trypanothione (B104310) reductase, suggesting that the core scaffold of Cyclohexanol, 1-benzo[b]thien-2-yl- has the potential to interact with specific enzyme active sites. nih.gov

Advanced Research Applications and Derivatization Strategies

Role as a Key Intermediate in Complex Molecule SynthesisCurrent time information in CA.documentsdelivered.comnih.gov

Cyclohexanol (B46403), 1-benzo[b]thien-2-yl- serves as a crucial starting material or intermediate in the construction of more elaborate molecular architectures. The benzo[b]thiophene core is a privileged structure in medicinal chemistry and materials science, and the attached cyclohexanol ring provides a versatile anchor point for further chemical modifications. nih.govontosight.ai

The benzo[b]thiophene moiety is a cornerstone for the synthesis of a wide array of fused heterocyclic systems. rhhz.net The reactivity of the benzo[b]thiophene ring, coupled with the functional handle of the cyclohexanol group, allows for the construction of novel, complex heterocyclic frameworks. These scaffolds are of significant interest due to their potential biological activities and applications in materials science. documentsdelivered.comnih.gov

Researchers have developed various strategies to build upon the benzo[b]thiophene core, including cycloaddition reactions and transition metal-catalyzed cross-coupling reactions. rhhz.netresearchgate.net For instance, the aza-Wittig reaction of N-(2-benzo[b]thienyl)iminophosphoranes with α,β-unsaturated aldehydes provides a direct route to benzo[b]thieno[2,3-b]pyridines. rsc.org This highlights the utility of benzo[b]thiophene derivatives as precursors to nitrogen-containing heterocyclic systems.

Furthermore, the synthesis of benzo[b]thiophene-fused heterocycles through methods like Lewis acid-mediated cyclization demonstrates the versatility of this scaffold in creating diverse molecular architectures. rhhz.net These advanced heterocyclic systems are often investigated for their unique chemical and photophysical properties.

The benzo[b]thiophene unit within Cyclohexanol, 1-benzo[b]thien-2-yl- can be incorporated into larger polycyclic aromatic hydrocarbons (PAHs) and extended π-conjugated systems. researchgate.netdntb.gov.ua These larger aromatic structures are of great interest for their electronic and optical properties, finding applications in organic electronics. researchgate.net

The synthesis of such systems often involves coupling reactions that extend the conjugation of the benzo[b]thiophene core. For example, Stille coupling and other cross-coupling methodologies can be employed to link benzo[b]thiophene units with other aromatic or heteroaromatic rings, leading to the formation of complex PAHs. mdpi.com The resulting materials often exhibit interesting photophysical properties, such as fluorescence, making them suitable for various applications.

It is important to note that PAHs are a broad class of organic compounds, and their properties can vary significantly based on their structure. nih.govresearchgate.net The incorporation of the sulfur-containing benzo[b]thiophene moiety can influence the electronic structure and, consequently, the material's properties. researchgate.netdntb.gov.ua

Potential in Catalysis and Material Science (Non-Clinical Focus)rhhz.netmdpi.combohrium.comnih.gov

Beyond its role in synthesizing discrete molecules, the Cyclohexanol, 1-benzo[b]thien-2-yl- scaffold and its derivatives show significant promise in the fields of catalysis and materials science.

The benzo[b]thiophene framework can be functionalized to create novel ligands for organometallic catalysis. beilstein-journals.org The presence of the sulfur heteroatom and the potential for introducing chirality make these scaffolds attractive for designing ligands that can coordinate to metal centers and influence the stereochemical outcome of catalytic reactions.

For example, chiral ligands based on thiophene (B33073) and benzo[b]thiophene have been successfully employed in asymmetric catalysis, such as palladium-catalyzed allylation and rhodium-catalyzed hydrogenation reactions. nih.govlookchem.com These ligands can induce high levels of enantioselectivity, which is crucial for the synthesis of enantiomerically pure compounds. The synthesis of chiral Schiff base ligands derived from thiophene derivatives has also been explored for asymmetric oxidation reactions. koreascience.kr

Table 1: Examples of Benzo[b]thiophene-Based Ligands in Asymmetric Catalysis

Ligand TypeCatalytic ReactionMetalAchieved Enantioselectivity (ee)
Thiophene-oxazolineAsymmetric AllylationPalladiumUp to 97.0% lookchem.com
Bisphosphine-thioureaAsymmetric HydrogenationRhodium>99% nih.gov
Schiff BaseAsymmetric Sulfide OxidationVanadiumUp to 79% koreascience.kr

The electronic properties of the benzo[b]thiophene core make it a desirable component in the design of organic semiconducting materials. nih.gov These materials are the active components in a variety of organic electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.commdpi.com

Derivatives of benzo[b]thiophene, particularly those with extended π-conjugation, have been synthesized and evaluated as solution-processable organic semiconductors. mdpi.combohrium.com These materials can be fabricated into thin films that exhibit charge-carrying capabilities. For instance, benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have been shown to function as p-channel semiconductors in OFETs, with charge carrier mobilities suitable for electronic applications. mdpi.comresearchgate.net

The performance of these organic semiconductors is highly dependent on their molecular structure, which influences their packing in the solid state and, consequently, their charge transport properties. nih.govmdpi.com Researchers are actively exploring new benzo[b]thiophene-based structures to enhance the performance and stability of organic electronic devices. bohrium.com

Table 2: Performance of Benzo[b]thiophene-Based Organic Field-Effect Transistors (OFETs)

Semiconductor MaterialDeposition MethodHole Mobility (cm²/Vs)On/Off Ratio
2-(benzo[b]thiophen-5-yl)benzo[b]thieno[2,3-d]thiopheneSolution ShearingUp to 0.005>10⁶ mdpi.com
Benzo[b]thieno[2,3-d]thiophene (BTT) derivativeSolution ShearingUp to 0.0552.5 x 10⁷ bohrium.com
Current time information in CA.Benzothieno[3,2-b]benzothiophene (BTBT) derivativeSolution Shearing~0.03~10⁶ mdpi.com

While the focus of this article is on non-clinical applications, it is worth noting that the benzo[b]thiophene scaffold is a common motif in compounds with a wide range of biological activities. nih.gov This includes potential applications in the agrochemical and veterinary sectors. For instance, derivatives of benzo[b]thiophene have been investigated for their antimicrobial and antifungal properties. documentsdelivered.comdntb.gov.ua The structural similarity of benzo[b]thiophene derivatives to other biologically active molecules suggests their potential for developing new agents in these fields. nih.gov

Synthesis of Novel Derivatives and Analogues

The synthesis of novel derivatives and analogues of 1-benzo[b]thien-2-yl-cyclohexanol is a key area of investigation, aiming to fine-tune its properties for various applications. These synthetic efforts can be broadly categorized into the formation of ester and ether derivatives, substitution on the benzo[b]thiophene ring, and modification of the cyclohexanol ring.

The hydroxyl group of the cyclohexanol moiety serves as a prime site for derivatization through esterification and etherification reactions. These modifications can significantly alter the lipophilicity, steric bulk, and metabolic stability of the parent compound.

Ester Derivatives: The formation of ester derivatives can be achieved through standard acylation reactions. For instance, the acylation of similar amino-substituted tetrahydrobenzo[b]thiophene derivatives with reagents like benzoyl chloride has been reported to proceed efficiently, yielding the corresponding N-benzamides. nih.gov By analogy, the hydroxyl group of 1-benzo[b]thien-2-yl-cyclohexanol can be readily acylated with various acylating agents such as acid chlorides or anhydrides in the presence of a suitable base to afford a diverse range of ester derivatives.

Ether Derivatives: Ether derivatives of 1-benzo[b]thien-2-yl-cyclohexanol can be synthesized through various etherification protocols. A notable method involves the deconstructive methoxylation of related cycloalkanols, which proceeds via an electrochemically generated aromatic radical cation. This process can lead to the formation of methoxy (B1213986) ethers, demonstrating a potential route for introducing small alkyl ether functionalities.

A summary of potential ester and ether derivatization reactions is presented in the table below.

Derivative TypeGeneral ReactionReagents and ConditionsPotential Product
Ester AcylationAcid chloride/anhydride, base (e.g., pyridine, triethylamine)1-Benzo[b]thien-2-yl-cyclohexyl acetate (B1210297) (or other esters)
Ether Williamson Ether SynthesisAlkyl halide, strong base (e.g., NaH)1-Alkoxy-1-(benzo[b]thien-2-yl)cyclohexane
Ether Deconstructive MethoxylationElectrochemical oxidation in methanolMethoxy ether derivatives

Modification of the benzo[b]thiophene ring system is a crucial strategy for creating analogues with altered electronic and steric properties. A variety of synthetic methods have been developed to introduce substituents at different positions of the benzo[b]thiophene nucleus.

One-pot synthesis procedures have been developed for 2,3-substituted benzo[b]thiophenes starting from o-halophenyl acetonitrile, utilizing a Cu(I)-catalyzed intramolecular cyclization with dithioesters. rsc.org Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira reactions, have been employed to synthesize a range of 3-substituted 2-aryl-1-benzo[b]thiophene derivatives. researchgate.net Convenient one-pot procedures for the synthesis of benzo[b]thiophenes from o-halo-ethynylbenzene precursors have also been described. elsevierpure.com

A significant body of research has focused on the synthesis of analogues of 1-(1-(benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP), a close structural analogue of the title compound. nih.govnih.gov In these studies, various substitutions on the benzo[b]thiophene ring were explored. For example, replacing the benzo[b]thiophene moiety with monocyclic aromatic rings like phenyl, thiophene, or furan (B31954) resulted in a significant decrease in biological activity in certain assays, highlighting the importance of the bicyclic aromatic system. nih.gov

The following table summarizes some of the synthetic strategies for preparing substituted benzo[b]thiophene analogues.

Substitution PositionSynthetic StrategyKey ReagentsExample SubstituentsReference
2,3-positionsCu(I)-catalyzed intramolecular cyclizationo-halophenyl acetonitrile, dithioesters, CuI, pivalic acidAryl, alkyl rsc.org
3-positionPalladium-catalyzed cross-coupling3-Iodo-2-aryl-1-benzo[b]thiophene, organostannanes/terminal alkynes, Pd catalystAryl, alkynyl researchgate.net
GeneralOne-pot cyclizationo-halo-ethynylbenzene, Na2S or Na2SeAlkyl, phenyl elsevierpure.com
6-positionElectrophilic substitutionBenzo[b]thiophene, electrophileTrifluoromethyl nih.gov

Modifications to the cyclohexanol ring offer another avenue for generating structural diversity. These modifications can range from oxidation of the hydroxyl group to the introduction of various functional groups on the carbocyclic ring.

Oxidation: A common modification of the sulfur atom in the benzo[b]thiophene ring is its oxidation to a sulfone (benzo[b]thiophene-1,1-dioxide). chemrxiv.orgmdpi.com This transformation significantly alters the electronic properties of the benzothiophene (B83047) system, converting the electron-donating thiophene sulfur into a strongly electron-accepting sulfonyl group. mdpi.com While direct oxidation of the cyclohexanol's hydroxyl group to a ketone is a feasible transformation, the oxidation of the sulfur atom in the benzo[b]thiophene ring is a well-documented derivatization strategy for related compounds. For example, benzo[b]thiophene-1,1-dioxides can be prepared by the oxidation of the corresponding benzothiophenes. chemrxiv.org An alternative synthesis involves the Pd-catalyzed sulfinylation of ortho-carbonyl substituted aryl triflates. chemrxiv.org

Functionalization: The introduction of substituents onto the cyclohexyl ring can have a profound impact on the molecule's conformation and its interaction with biological targets. In the synthesis of BTCP analogues, for example, a 4-tert-butyl group was introduced onto the cyclohexyl ring. nih.gov The synthesis of these cis- and trans-isomers required a modified synthetic route and they were separable by column chromatography. nih.gov This demonstrates that the cyclohexyl ring is amenable to substitution, allowing for the exploration of steric effects on activity.

The table below outlines key modification strategies for the cyclohexanol and benzo[b]thiophene rings.

Modification TypeTarget RingReactionReagents and ConditionsResulting Functional Group/Modification
Oxidation Benzo[b]thiopheneSulfur Oxidationm-CPBA, H2O2Sulfone (-SO2-)
Functionalization Cyclohexane (B81311)AlkylationGrignard reaction on a precursor ketoneSubstituted cyclohexyl ring (e.g., 4-tert-butyl)

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The chemical synthesis of benzo[b]thiophene derivatives, the core structure of "Cyclohexanol, 1-benzo[b]thien-2-yl-", is an area of active research, with a strong emphasis on environmentally friendly and efficient methods. chim.itnih.gov Traditional synthetic routes often rely on transition-metal catalysts, which can be costly and pose challenges related to toxicity and removal from the final product. rsc.org Consequently, the development of metal-free and green chemistry approaches is a paramount goal for future research.

Recent advancements have demonstrated the feasibility of synthesizing benzo[b]thiophenes under metal-free conditions. chim.it One promising strategy involves the electrophilic cyclization of alkynes that have a neighboring nucleophilic sulfur atom. chim.it This approach allows for the direct incorporation of various functional groups onto the benzo[b]thiophene ring. chim.it Another innovative, metal-free method utilizes a radical-triggered intramolecular C–S bond formation, employing iodine as a catalyst and oxygen from the air as the oxidant. rsc.org This technique is notable for its short reaction times and tolerance of a wide range of functional groups. rsc.org

Furthermore, green chemistry principles are being applied to the synthesis of related structures. For instance, a method for producing catechols from cyclohexanones has been developed that is metal-free and uses an operationally simple cascade oxidative reaction sequence. rsc.org The application of such principles to the synthesis of "Cyclohexanol, 1-benzo[b]thien-2-yl-" could involve the use of greener solvents, such as ethanol (B145695), and more benign reagents. nih.gov A reported synthesis of 3-halobenzo[b]thiophenes utilizes an environmentally benign electrophilic cyclization in ethanol, using sodium halides as the halogen source. nih.gov

Future research will likely focus on adapting and optimizing these sustainable methods for the specific synthesis of "Cyclohexanol, 1-benzo[b]thien-2-yl-". The goal is to develop scalable, cost-effective, and environmentally responsible synthetic pathways.

Synthetic StrategyKey FeaturesPotential Advantages for "Cyclohexanol, 1-benzo[b]thien-2-yl-" Synthesis
Metal-Free Electrophilic Cyclization Utilizes electrophilic reagents to induce cyclization of sulfur-containing alkynes. chim.itAvoids transition metal contamination; allows for direct functionalization. chim.itrsc.org
Radical-Triggered C-S Bond Formation Employs a catalyst like iodine and an oxidant like air to form the thiophene (B33073) ring. rsc.orgShort reaction times; broad functional group compatibility. rsc.org
Green Halocyclization Uses environmentally friendly solvents like ethanol and readily available halogen sources. nih.govReduced environmental impact; safer reaction conditions. nih.gov

Exploration of Novel Reactivity and Unprecedented Transformations

The unique structural combination of a benzo[b]thiophene moiety and a cyclohexanol (B46403) ring in "Cyclohexanol, 1-benzo[b]thien-2-yl-" presents opportunities for exploring novel chemical reactions and transformations. The reactivity of this compound is influenced by the interplay between the electron-rich benzo[b]thiophene system and the hydroxyl group of the cyclohexanol ring.

Future research in this area could investigate reactions that are currently underexplored for this specific molecule. For example, the development of new catalytic systems could enable selective functionalization at various positions on both the benzo[b]thiophene and cyclohexanol rings. This could lead to the creation of a diverse library of derivatives with unique properties.

The Guerbet condensation reaction, a known process for condensing alcohols, could potentially be applied to aryl cyclohexanols to create larger, more complex structures. google.com While this has been demonstrated for simpler arylcyclohexanols, its application to "Cyclohexanol, 1-benzo[b]thien-2-yl-" could yield novel compounds with interesting properties. google.com

Furthermore, the development of dynamic kinetic resolution processes for the asymmetric hydrogenation of related α-aryl cyclohexanones suggests that similar strategies could be employed to synthesize enantiomerically pure forms of "Cyclohexanol, 1-benzo[b]thien-2-yl-". acs.org This would be crucial for applications where stereochemistry plays a critical role.

Integration into Advanced Functional Materials and Optoelectronic Devices

Benzo[b]thiophene-containing compounds are recognized for their potential in the field of materials science, particularly in the development of organic semiconductors. chim.it The planar and electron-rich nature of the benzo[b]thiophene core makes it an attractive building block for materials with interesting electronic and photophysical properties.

Future research is expected to explore the integration of "Cyclohexanol, 1-benzo[b]thien-2-yl-" and its derivatives into advanced functional materials. The presence of the cyclohexanol group could influence the solid-state packing and intermolecular interactions of the molecules, which are critical factors for charge transport in organic electronic devices. By modifying the cyclohexanol ring, it may be possible to fine-tune the material's properties for specific applications.

Potential applications for these materials include organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and organic field-effect transistors (OFETs). The development of new synthetic methods will be crucial for creating a variety of derivatives that can be systematically studied to establish structure-property relationships.

High-Throughput Screening for New Applications (non-clinical)

High-throughput screening (HTS) is a powerful tool for rapidly assessing the properties and potential applications of a large number of compounds. In the context of "Cyclohexanol, 1-benzo[b]thien-2-yl-", HTS could be employed to discover new, non-clinical applications in areas such as materials science, agrochemicals, and catalysis.

For instance, a library of derivatives of "Cyclohexanol, 1-benzo[b]thien-2-yl-" could be synthesized and screened for properties relevant to organic electronics, such as fluorescence, charge mobility, and thermal stability. This would accelerate the discovery of promising candidates for use in optoelectronic devices.

In the agrochemical field, HTS could be used to evaluate the potential of these compounds as fungicides or herbicides. The known microbiological activity of related compounds like 2-phenyl-6-(2'-phenylcyclohexyl)cyclohexanol against Aspergillus niger suggests that this could be a fruitful area of investigation. google.com

Furthermore, HTS could be used to identify new catalysts among the derivatives of "Cyclohexanol, 1-benzo[b]thien-2-yl-". The combination of the sulfur-containing heterocycle and the hydroxyl group could lead to compounds with unique catalytic activities for a variety of chemical transformations.

The systematic exploration of the chemical space around "Cyclohexanol, 1-benzo[b]thien-2-yl-" through HTS, combined with advances in synthesis and materials science, holds the key to unlocking the full scientific and technological potential of this intriguing molecule.

Q & A

Q. What are the optimal methods for synthesizing 1-benzo[b]thien-2-yl-cyclohexanol, and how do reaction conditions influence yield?

Synthesis typically involves acid-catalyzed dehydration or hydration of precursor compounds. For example, phosphoric acid (H₃PO₄) is commonly used to dehydrate cyclohexanol derivatives, yielding alkenes like cyclohexene (e.g., 35.5% yield under strong acidic conditions due to solubility limitations) . Key factors include catalyst concentration, temperature, and reaction time. Computational models (e.g., Wilson, NRTL, UNIQUAC) can predict phase equilibria to optimize solvent systems and minimize azeotrope formation during purification .

Q. How can liquid-liquid equilibria (LLE) data guide the purification of 1-benzo[b]thien-2-yl-cyclohexanol from aqueous mixtures?

Ternary systems (e.g., water + cyclohexanol + methyl isobutyl carbinol) show temperature-dependent phase separation. At 298.2–338.2 K, cyclohexanol partitions into organic phases, but salt addition (e.g., NaCl) can enhance separation by salting-out effects . Saturated salt solutions (e.g., 45.72 g NaCl in 127 mL water) improve recovery by reducing cyclohexanol’s aqueous solubility .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl, thiophene), while gas chromatography (GC) quantifies purity. Refractive index measurements (e.g., 0.8110 g/cm³ for cyclohexene derivatives) and GC traces validate distillation efficiency . Advanced methods like in situ ATR-FTIR monitor reaction kinetics, such as photocatalytic oxidation pathways .

Advanced Research Questions

Q. How do thermodynamic models resolve contradictions in vapor-liquid equilibria (VLE) data for cyclohexanol-containing systems?

Discrepancies arise from self-association (e.g., cyclohexanol chain aggregation in cyclohexane). Least-squares fitting of models (e.g., association models 1 and 2b) to Gibbs free energy data reconciles experimental deviations. For instance, model 2b better approximates cyclohexanol’s concentration-dependent behavior in cyclohexane at 25°C .

Q. What strategies improve selectivity in catalytic transformations involving 1-benzo[b]thien-2-yl-cyclohexanol?

Heterogeneous catalysts (e.g., Sn-MgAl(CO₃) zeolites) enhance selectivity in reduction reactions (e.g., cyclohexanone to cyclohexanol with 0.2676 kmol/m³ yield) . Box-Behnken experimental design optimizes variables (e.g., temperature, molar ratios) for oxidation reactions, achieving 83% selectivity for cyclohexanol over cyclohexanone .

Q. How can kinetic modeling address inefficiencies in cyclohexanol’s photocatalytic oxidation?

A two-step mechanism (cyclohexanol → cyclohexanone via hydroxyl radicals) is validated by in situ ATR-FTIR. Rate constants (k₁ = 0.0323 s⁻¹, k₂ = 0.4738 s⁻¹) reveal rapid ester formation post-oxidation. Optimizing light intensity and catalyst loading (e.g., TiO₂) maximizes selectivity (>90%) .

Q. What experimental designs mitigate low yields in large-scale syntheses?

Response surface methodology (RSM) reduces trial numbers. For cyclohexane oxidation, variables like catalyst loading (1 mol%), base (t-BuOK), and solvent (toluene) are optimized via Box-Behnken designs, improving cyclohexanol conversion to 78% .

Q. How does cyclohexanol’s role as an oxygenated additive affect combustion dynamics in biofuel blends?

In gasoline–bioethanol mixtures, cyclohexanol (≤20% v/v) reduces CO emissions by 15% and improves combustion stability (coefficient of variance, COV < 3%). Higher oxygen content enhances flame propagation, though excessive concentrations (>25%) lower energy density .

Methodological Considerations

  • Phase Equilibria : Use ternary diagrams (e.g., water + cyclohexanol + methyl isobutyl ketone) to design extractions .
  • Catalyst Selection : Compare Brønsted vs. Lewis acids (H₃PO₄ vs. zeolites) for dehydration efficiency .
  • Error Analysis : Quantify losses via solubility calculations (e.g., cyclohexanol’s 0.9624 g/cm³ density) and GC-MS impurity profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.